Reactive Yellow 3

CAS No.: 6539-67-9

Cat. No.: VC2311589

Molecular Formula: C21H17ClN8O7S2

Molecular Weight: 593 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6539-67-9 |

|---|---|

| Molecular Formula | C21H17ClN8O7S2 |

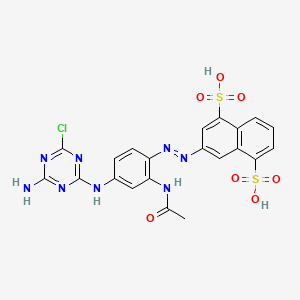

| Molecular Weight | 593 g/mol |

| IUPAC Name | 3-[[2-acetamido-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]naphthalene-1,5-disulfonic acid |

| Standard InChI | InChI=1S/C21H17ClN8O7S2/c1-10(31)24-16-8-11(25-21-27-19(22)26-20(23)28-21)5-6-15(16)30-29-12-7-14-13(18(9-12)39(35,36)37)3-2-4-17(14)38(32,33)34/h2-9H,1H3,(H,24,31)(H,32,33,34)(H,35,36,37)(H3,23,25,26,27,28) |

| Standard InChI Key | ASDREVVGQFYRTH-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=C(C=CC(=C1)NC2=NC(=NC(=N2)N)Cl)N=NC3=CC4=C(C=CC=C4S(=O)(=O)O)C(=C3)S(=O)(=O)O |

| Canonical SMILES | CC(=O)NC1=C(C=CC(=C1)NC2=NC(=NC(=N2)N)Cl)N=NC3=CC4=C(C=CC=C4S(=O)(=O)O)C(=C3)S(=O)(=O)O |

Introduction

Chemical Identity and Basic Properties

Reactive Yellow 3, registered under CAS number 6539-67-9, is a reactive azo dye with significant importance in commercial applications. It belongs to the single azo class of dyes and is characterized by its ability to form covalent bonds with fibers, resulting in excellent colorfastness . The compound has a molecular weight of approximately 593 g/mol and is identified in the Color Index as C.I. Reactive Yellow 3 or C.I. 13245 .

The chemical composition of Reactive Yellow 3 is defined by the molecular formula C₂₁H₁₇ClN₈O₇S₂, indicating its complex structure containing carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms . This molecular arrangement contributes to its distinctive dyeing properties and chemical reactivity. In its standard form, it appears as a deep yellow, evenly distributed powder that exhibits water solubility, specifically 15 g/L at 50°C .

Physical and Chemical Characteristics

Reactive Yellow 3 possesses several distinctive physical properties that determine its behavior in various applications. The compound has a density of 1.81 g/cm³, which influences its handling characteristics during industrial processing .

The physical and chemical parameters of Reactive Yellow 3 are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₁₇ClN₈O₇S₂ |

| Molecular Weight | 592.99200 g/mol |

| Density | 1.81 g/cm³ |

| Solubility in Water | 15 g/L (at 50°C) |

| Appearance | Deep yellow powder |

| Exact Mass | 592.03500 |

| PSA | 256.04000 |

| LogP | 6.76000 |

| Index of Refraction | 1.794 |

| Hazard Code | Xi |

The LogP value of 6.76000 indicates the compound's lipophilicity, which affects its interaction with various substrates . The PSA (Polar Surface Area) value of 256.04000 provides insight into the dye's biological behavior, particularly regarding membrane permeability and bioavailability when used in biochemical applications .

Manufacturing Process

The synthesis of Reactive Yellow 3 involves a sophisticated multi-step process characterized by precise chemical reactions. The primary manufacturing method employs diazotization and coupling reactions to construct the azo structure that gives the dye its chromophoric properties.

The specific synthesis pathway involves the diazotization of 3-Aminonaphthalene-1,5-disulfonic acid followed by coupling with N-(3-aminophenyl)acetamide hydrochloride. The resulting intermediate then undergoes condensation with 2,4,6-Trichloro-1,3,5-triazine to form the final reactive dye structure . This triazine group serves as the reactive anchor that enables the dye to form covalent bonds with fiber substrates, particularly those containing hydroxyl or amino groups.

The manufacturing conditions must be carefully controlled to ensure purity and consistent quality of the final product. Industrial production typically involves specialized equipment that can maintain precise temperature and pH conditions during the various reaction stages.

Applications in Textile Industry

Reactive Yellow 3 finds its primary application in the textile industry, where it is extensively utilized for dyeing and printing various natural and semi-synthetic fibers. Its reactive nature allows it to form strong covalent bonds with substrates, resulting in excellent colorfastness properties .

The dye is particularly effective for coloring:

The dyeing process typically involves alkaline conditions that promote the formation of covalent bonds between the dye's reactive groups and the hydroxyl groups present in cellulosic fibers or amino groups in protein fibers. This chemical bonding mechanism distinguishes reactive dyes from other dye classes and contributes to their superior wash fastness characteristics.

In textile printing applications, Reactive Yellow 3 can be incorporated into printing pastes along with appropriate fixatives and thickeners to achieve vibrant yellow patterns with excellent edge definition and durability.

Performance and Fastness Properties

The performance of Reactive Yellow 3 in textile applications is characterized by its fastness properties, which determine its resistance to various environmental and usage conditions. According to ISO standards, the dye exhibits the following fastness ratings:

| Fastness Property | ISO Rating |

|---|---|

| Light Fastness | 6-7 |

| Oxygen Bleaching | 4-5 |

| Perspiration Fastness | 4-5 |

These ratings indicate that Reactive Yellow 3 provides excellent resistance to fading when exposed to light (rating 6-7 on a scale where 8 is maximum) . Its moderate to good resistance against oxygen bleaching and perspiration (ratings 4-5) makes it suitable for textiles that require regular washing and are subject to body perspiration .

The high light fastness rating is particularly valuable for outdoor textiles and garments that experience regular sun exposure. The balanced performance across different fastness properties contributes to the dye's versatility and widespread adoption in the textile industry.

Applications in Biochemical Research

Beyond its textile applications, Reactive Yellow 3 has established significant utility in biochemical research, particularly in protein purification through affinity chromatography. The dye's structure allows it to bind specifically to certain proteins, making it valuable for isolation and purification processes .

Immobilized Reactive Yellow 3 is prepared by covalently linking the dye molecule to 6% cross-linked agarose beads. The typical extent of labeling is 1-5 mg dye per milliliter of resin . This immobilized form serves as a matrix for affinity purification of proteins that exhibit binding affinity for the dye structure.

The binding mechanism between Reactive Yellow 3 and target proteins may involve:

Specific proteins known to interact with Reactive Yellow 3 include citrate synthase, making this dye-based affinity medium valuable in enzymology and protein biochemistry research . The dye's ability to mimic biological substrates or cofactors contributes to its selective binding properties in chromatographic applications.

Environmental Considerations

As with many synthetic dyes, the environmental impact of Reactive Yellow 3 requires consideration, particularly regarding wastewater from textile processing. The dye's structure, containing azo groups and aromatic components, presents potential challenges for conventional wastewater treatment systems.

The environmental persistence and potential ecological effects of Reactive Yellow 3 have prompted research into advanced treatment methods for dye-containing effluents. Although specific data for Reactive Yellow 3 is limited in the search results, reactive dyes as a class are known to pose environmental challenges if released untreated into aquatic ecosystems.

Efforts to address these concerns include the development of:

-

Advanced oxidation processes

-

Biological treatment methods

-

Adsorption-based removal techniques

-

Combined treatment approaches

These environmental considerations underscore the importance of proper handling and treatment of Reactive Yellow 3 in industrial applications to minimize ecological impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume